molecular formula C22H29NO2S B141189 N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride CAS No. 153088-14-3

N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride

Cat. No. B141189
M. Wt: 371.5 g/mol
InChI Key: DHRBXWYMPHXTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride, also known as DETA-NO, is a chemical compound that is widely used in scientific research. It is a nitric oxide donor that has shown potential in various applications, including as a vasodilator, anti-inflammatory agent, and antimicrobial agent.

Mechanism Of Action

N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride releases nitric oxide, which acts as a signaling molecule in the body. Nitric oxide activates the enzyme guanylate cyclase, which increases the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation.

Biochemical And Physiological Effects

N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to increase blood flow, reduce inflammation, and inhibit bacterial growth. Additionally, N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods of time. Additionally, N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has a controlled release of nitric oxide, which makes it a useful tool for studying the effects of nitric oxide on various physiological processes. However, N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has some limitations, including its potential cytotoxicity and its potential to interfere with other cellular processes.

Future Directions

There are several future directions for research on N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride. One area of interest is the development of N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride-based therapies for cardiovascular diseases and inflammatory diseases. Additionally, there is potential for N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride to be used in the development of new antibiotics. Further research is also needed to fully understand the biochemical and physiological effects of N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride and its potential limitations in lab experiments.

Synthesis Methods

N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride can be synthesized by reacting N,N-diethylaminoethanol with 2,2-diphenyl-2-ethylthioacetate in the presence of a catalyst such as trifluoroacetic acid. The product is then purified and converted to the hydrochloride salt form.

Scientific Research Applications

N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has been extensively studied for its potential in various scientific research applications. It has been shown to act as a vasodilator, which makes it useful in the treatment of cardiovascular diseases such as hypertension. It has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has been shown to have antimicrobial properties, which could make it useful in the development of new antibiotics.

properties

CAS RN

153088-14-3

Product Name

N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride

Molecular Formula

C22H29NO2S

Molecular Weight

371.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-ethylsulfanyl-2,2-diphenylacetate

InChI

InChI=1S/C22H29NO2S/c1-4-23(5-2)17-18-25-21(24)22(26-6-3,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3

InChI Key

DHRBXWYMPHXTES-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)SCC

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)SCC

Related CAS

153088-20-1 (HCl)

synonyms

N,N-diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride
SS62 4
SS62 4 hydrochloride
SS62 6
SS62-4
SS62-6

Origin of Product

United States

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